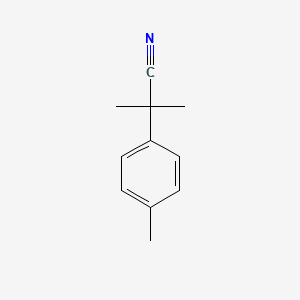

2-Methyl-2-(p-tolyl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSBTPVGIGROGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494716 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40119-34-4 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(p-tolyl)propanenitrile: Properties, Synthesis, and Analytical Characterization

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Methyl-2-(p-tolyl)propanenitrile. It moves beyond a simple data sheet to provide in-depth scientific context, field-proven insights into experimental design, and self-validating protocols to ensure scientific integrity. Here, we explore the core physicochemical properties, a robust synthetic pathway, and a rigorous analytical workflow for this versatile molecular scaffold.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-methyl-2-(4-methylphenyl)propionitrile, is a nitrile-containing organic compound. Its structure, featuring a quaternary carbon center linking a p-tolyl group and a nitrile moiety, makes it a valuable and sterically defined building block in medicinal chemistry and materials science. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, offering extensive synthetic utility.

The decision to use this scaffold often stems from the need to introduce a gem-dimethyl group adjacent to an aromatic ring. This motif is a common strategy in drug design to impart metabolic stability by blocking potential sites of oxidative metabolism (a concept known as "metabolic blocking") or to fine-tune the conformation of a molecule by leveraging the Thorpe-Ingold effect.

All quantitative data for this compound are summarized in the table below for efficient reference.

| Property | Value | Source |

| Molecular Weight | 159.23 g/mol | [1][2] |

| Chemical Formula | C₁₁H₁₃N | [1][2] |

| CAS Number | 40119-34-4 | [1][2] |

| Canonical SMILES | CC1=CC=C(C=C1)C(C)(C)C#N | [1] |

| Synonyms | 2-methyl-2-(4-methylphenyl)propionitrile | [2] |

| Purity (Typical) | >97% | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of α-aryl nitriles like this compound is commonly achieved via nucleophilic substitution or cyanation reactions. Below is a detailed, field-proven protocol for its synthesis starting from the corresponding benzyl halide. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Synthetic Scheme: Cyanation of 1-(Bromomethyl)-4-methylbenzene

The chosen pathway involves the reaction of 1-(bromomethyl)-4-methylbenzene with a cyanide source in the presence of a strong base to first generate the parent p-tolylacetonitrile, followed by exhaustive methylation. This two-step approach provides high control over the reaction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (p-tolyl)acetonitrile

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (NaCN, 1.2 eq.) and dimethyl sulfoxide (DMSO, 200 mL).

-

Causality: DMSO is an excellent polar aprotic solvent that effectively dissolves the ionic sodium cyanide and the organic substrate, facilitating the SN2 reaction. A nitrogen atmosphere is used to prevent any potential side reactions with atmospheric moisture or oxygen.

-

-

Reagent Addition: Slowly add a solution of 1-(bromomethyl)-4-methylbenzene (1.0 eq.) in DMSO (50 mL) to the stirred suspension at room temperature over 30 minutes.

-

Causality: The slow addition helps to control the exothermicity of the reaction. 1-(bromomethyl)-4-methylbenzene is a reactive benzylic halide, making it an ideal substrate for this nucleophilic substitution.

-

-

Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (p-tolyl)acetonitrile.

Step 2: α,α-Dimethylation to yield this compound

-

Reactor Setup: In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.) and anhydrous tetrahydrofuran (THF, 150 mL).

-

Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the weakly acidic α-proton of the acetonitrile. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of crude (p-tolyl)acetonitrile (1.0 eq.) from the previous step in anhydrous THF (50 mL). Stir at 0 °C for 1 hour.

-

Causality: The α-proton of the acetonitrile is acidic due to the electron-withdrawing effect of the nitrile group. Deprotonation generates a resonance-stabilized carbanion, which is a potent nucleophile.

-

-

Methylation: Add methyl iodide (CH₃I, 2.5 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Causality: Methyl iodide is a highly reactive alkylating agent. The carbanion attacks the electrophilic methyl group in an SN2 fashion. A slight excess of both base and methyl iodide ensures the reaction goes to completion for the desired dimethylated product.

-

-

Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with diethyl ether (3 x 150 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis is illustrated below. This diagram provides a high-level overview of the key stages, from starting materials to the final purified product, emphasizing the two core chemical transformations.

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Validating System

To confirm the identity, purity, and structure of the synthesized this compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data, creating a self-validating system for quality control.

Analytical Techniques & Expected Results

| Technique | Purpose | Expected Key Results |

| ¹H NMR | Structural Elucidation & Purity | - Singlet at ~2.4 ppm (3H, Ar-CH₃)- Singlet at ~1.7 ppm (6H, C(CH₃)₂)- Pair of doublets at ~7.2-7.4 ppm (4H, Aromatic protons) |

| ¹³C NMR | Carbon Skeleton Confirmation | - Signal for nitrile carbon (C≡N) ~124 ppm- Signal for quaternary carbon ~35 ppm- Signals for aromatic carbons- Signals for methyl carbons |

| FT-IR | Functional Group Identification | - Sharp, medium-intensity peak at ~2235 cm⁻¹ (C≡N stretch) |

| Mass Spec (GC-MS) | Molecular Weight & Purity | - Molecular ion peak [M]⁺ at m/z = 159.23 |

| HPLC | Purity Assessment | - Single major peak with >97% area under the curve. |

Rationale for Analytical Choices

-

Nuclear Magnetic Resonance (NMR): As the cornerstone of structural elucidation, ¹H and ¹³C NMR provide unambiguous proof of the molecular structure. The chemical shifts, integration values, and splitting patterns are unique fingerprints of the molecule. For instance, the presence of a 6H singlet in the ¹H NMR spectrum is definitive evidence of the gem-dimethyl group.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): This is a rapid and non-destructive technique used to confirm the presence of key functional groups. The nitrile (C≡N) stretch is a highly characteristic and easily identifiable peak, providing immediate evidence of a successful cyanation reaction.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound and provides an initial assessment of its purity. The fragmentation pattern can also offer further structural clues.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. By separating the main compound from any residual starting materials, by-products, or isomers, HPLC provides a precise purity value, which is critical for applications in drug development and quantitative studies.

Analytical Workflow Diagram

The logical sequence for characterizing a newly synthesized batch of the compound is outlined below. This workflow ensures that both structural identity and purity are rigorously confirmed before the material is used in further applications.

Caption: Logical workflow for analytical characterization.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for elaboration into more complex molecules.

-

Scaffold for Medicinal Chemistry: As a "versatile small molecule scaffold," it provides a rigid framework to which other functionalities can be attached.[1] The p-tolyl group can be further functionalized, while the nitrile can be converted into amines or carboxylic acids to interact with biological targets.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The structural motif is found in various classes of compounds. For example, related α,α-disubstituted propionitriles are precursors to profen-class non-steroidal anti-inflammatory drugs (NSAIDs). The gem-dimethyl group enhances potency and metabolic stability.

-

Building Block in Materials Science: Nitrile-containing compounds are used in the synthesis of polymers and functional materials. The aromatic nature of the tolyl group can be exploited to create materials with specific electronic or photophysical properties.

Safety and Handling

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[3] Nitriles can release cyanide in vivo.

-

Irritation: Causes serious skin and eye irritation.[3] May cause respiratory irritation.

Mandatory Handling Precautions:

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Waste Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(p-tolyl)propanenitrile via Iodomethane Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-2-(p-tolyl)propanenitrile, a valuable building block in organic synthesis and pharmaceutical development. The core of this document focuses on a robust and efficient method involving the exhaustive α-alkylation of p-tolylacetonitrile with iodomethane. We delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss critical process parameters that ensure high yield and purity. This guide is designed to be a self-validating system, offering insights into the causality behind experimental choices, from reagent selection to reaction workup and product characterization.

Introduction: Significance and Synthetic Strategy

This compound and its structural analogs are key intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] The presence of the quaternary α-carbon and the cyano group makes it a versatile precursor for the introduction of gem-dimethyl groups and subsequent transformations into amines, carboxylic acids, and ketones.[1][2]

The synthetic approach detailed herein focuses on the direct methylation of p-tolylacetonitrile using iodomethane. This method is predicated on the deprotonation of the acidic α-proton of the nitrile, followed by nucleophilic attack of the resulting carbanion on the electrophilic methyl iodide. A strong base is essential to drive the initial deprotonation to completion. Given that two methyl groups are to be introduced, the reaction is performed in two successive alkylation steps.

Mechanistic Rationale and Key Considerations

The synthesis proceeds through a two-step, one-pot alkylation reaction. The fundamental principle is the generation of a carbanion α to the nitrile group, which then acts as a nucleophile.

Deprotonation: The Role of a Strong Base

The protons on the carbon adjacent to the nitrile group (α-protons) of p-tolylacetonitrile are weakly acidic due to the electron-withdrawing nature of the cyano group. To achieve a sufficient concentration of the corresponding carbanion for alkylation, a strong base is required. Sodium amide (NaNH₂) is an excellent choice for this purpose, as its conjugate acid, ammonia (pKa ≈ 38), is significantly weaker than the starting nitrile, ensuring the deprotonation equilibrium lies far to the right.[3]

Reaction: p-tolyl-CH₂CN + NaNH₂ → [p-tolyl-CHCN]⁻Na⁺ + NH₃

Nucleophilic Substitution: The Alkylation Step

The generated carbanion is a potent nucleophile that readily attacks the electrophilic methyl group of iodomethane in an Sₙ2 reaction. Iodide is an excellent leaving group, facilitating a rapid reaction.

First Alkylation: [p-tolyl-CHCN]⁻Na⁺ + CH₃I → p-tolyl-CH(CH₃)CN + NaI

Following the first methylation, the remaining α-proton is also acidic and can be removed by another equivalent of sodium amide to form a new carbanion.

Second Deprotonation: p-tolyl-CH(CH₃)CN + NaNH₂ → [p-tolyl-C(CH₃)CN]⁻Na⁺ + NH₃

This second carbanion then undergoes another Sₙ2 reaction with a second equivalent of iodomethane to yield the final product.

Second Alkylation: [p-tolyl-C(CH₃)CN]⁻Na⁺ + CH₃I → p-tolyl-C(CH₃)₂CN + NaI

The overall reaction stoichiometry requires two equivalents of both the base and the alkylating agent for each equivalent of the starting nitrile.

Alternative Strategies: Phase-Transfer Catalysis

While the use of a strong base like sodium amide in an anhydrous solvent is a classic and effective method, it is worth noting that α-alkylation of nitriles can also be achieved under phase-transfer catalysis (PTC) conditions. This method often employs a concentrated aqueous solution of a base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) to transport the hydroxide ion into the organic phase where the nitrile and alkylating agent reside.[4] While PTC can offer milder reaction conditions and avoid the use of highly reactive bases like sodium amide, the exhaustive double alkylation to form a quaternary center can sometimes be less efficient.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for clarity and reproducibility, with built-in checks and rationales for each step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| p-Tolylacetonitrile | 131.17 | 100 | 13.12 g | Ensure dryness. |

| Sodium Amide (NaNH₂) | 39.01 | 220 (2.2 eq) | 8.58 g | Highly reactive with water. Handle under inert atmosphere.[5] |

| Iodomethane (CH₃I) | 141.94 | 220 (2.2 eq) | 13.7 mL (31.23 g) | Toxic and volatile. Handle in a fume hood. |

| Anhydrous Diethyl Ether | - | - | 250 mL | Must be dry. |

| Saturated NH₄Cl (aq) | - | - | 100 mL | For quenching. |

| Diethyl Ether (for extraction) | - | - | 3 x 75 mL | |

| Brine | - | - | 50 mL | For washing. |

| Anhydrous MgSO₄ | - | - | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Initial Charging: The flask is charged with sodium amide (8.58 g, 220 mmol) and anhydrous diethyl ether (150 mL) under a positive pressure of nitrogen.

-

Substrate Addition: A solution of p-tolylacetonitrile (13.12 g, 100 mmol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel and added dropwise to the stirred suspension of sodium amide over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

First Alkylation: After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete deprotonation. A solution of iodomethane (15.61 g, 110 mmol) in anhydrous diethyl ether (50 mL) is then added dropwise from the dropping funnel over 45 minutes, again maintaining a gentle reflux.

-

Second Alkylation: The reaction mixture is stirred for an additional 2 hours at room temperature. A second portion of iodomethane (15.61 g, 110 mmol) is then added dropwise over 45 minutes. The mixture is then heated to reflux for 3 hours to drive the reaction to completion.

-

Quenching: The reaction mixture is cooled in an ice bath. The excess sodium amide is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). Vigorous gas evolution (ammonia) will occur.

-

Workup and Extraction: The layers are separated. The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Safety Precautions

-

Sodium Amide: Sodium amide is a highly water-reactive and corrosive solid.[5][6] It can form explosive peroxides upon storage.[7] Handle it strictly under an inert atmosphere (nitrogen or argon) in a glovebox or a well-ventilated fume hood.[5][8] Avoid contact with water, alcohols, and oxidizing agents.[5] A Class D fire extinguisher for combustible metals should be readily available.[5]

-

Iodomethane: Iodomethane is toxic, a suspected carcinogen, and should be handled with extreme care in a fume hood.[9] Wear appropriate personal protective equipment, including gloves and safety glasses.

-

General: The reaction is exothermic and involves the evolution of ammonia gas. Ensure adequate ventilation and cooling.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | [10][11] |

| Molecular Weight | 159.23 g/mol | [10][11] |

| Appearance | Colorless liquid | [12] |

| Boiling Point | 106 °C / 13 mmHg | [12] |

| Refractive Index | 1.51 | [12] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): δ ~7.2 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 1.7 (s, 6H, C(CH₃)₂).

-

¹³C NMR (CDCl₃): δ ~138, 136, 129, 126 (Ar-C), 123 (CN), 40 (quaternary C), 27 (C(CH₃)₂), 21 (Ar-CH₃).

-

IR (neat): ν ~2235 cm⁻¹ (C≡N stretch).

-

Mass Spectrometry (EI): m/z (%) = 159 (M⁺), 144 (M⁺ - CH₃).

Visualizing the Process

Reaction Mechanism

Caption: The two-step alkylation mechanism.

Experimental Workflow

Caption: A streamlined experimental workflow.

Conclusion

The synthesis of this compound via the exhaustive methylation of p-tolylacetonitrile with iodomethane using sodium amide as a base is a reliable and high-yielding method. This guide has provided a detailed examination of the underlying chemical principles, a robust experimental protocol, and essential safety considerations. Adherence to the described procedures, particularly the maintenance of anhydrous conditions and careful handling of reagents, is paramount for a successful outcome. The resulting product is a versatile intermediate, and this methodology can be adapted for the synthesis of other α,α-disubstituted nitriles, making it a valuable technique in the arsenal of synthetic and medicinal chemists.

References

-

ResearchGate. (n.d.). Reaction kinetics for the alkylation of nitrile. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. DOI:10.1039/D3GC04436J. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols. Retrieved from [Link]

-

Chem-Space. (n.d.). 2-methyl-2-(2-methylphenyl)propanenitrile. Retrieved from [Link]

-

ACS Publications. (2019). Computational Insight into the Mechanism of Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Reagent Friday: Sodium Amide (NaNH2). Retrieved from [Link]

-

ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Retrieved from [Link]

- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

-

Princeton EHS. (n.d.). Sodium Amide. Retrieved from [Link]

- Google Patents. (n.d.). US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.

-

Organic-Chemistry.org. (n.d.). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

-

ACS Publications. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from [Link]

-

YouTube. (2023). Reaction of NaNH2 (Sodamide)/ Acid-base reaction/ Alkylation Reaction/examples for CSIR-NET and GATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Retrieved from [Link]

-

Chem-Supply. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM AMIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid.

-

PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

YouTube. (2020). Alkylation of terminal alkynes. Retrieved from [Link]

-

ResearchGate. (2025). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]

- Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.

- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. phasetransfer.com [phasetransfer.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. alkalimetals.com [alkalimetals.com]

- 7. fishersci.com [fishersci.com]

- 8. wcu.edu [wcu.edu]

- 9. 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2 | CID 12870777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. This compound - CAS:40119-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 12. 2-Methyl-2-phenylpropanenitrile | 1195-98-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Analysis of 2-Methyl-2-(p-tolyl)propanenitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-(p-tolyl)propanenitrile, a valuable intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed interpretation of the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental spectroscopic principles. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed to provide a practical and educational resource.

Introduction

This compound, also known as p-tolyl isobutyronitrile, possesses the chemical formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol . Its structure, characterized by a p-substituted aromatic ring, a quaternary carbon, and a nitrile functional group, gives rise to a distinct spectroscopic signature. Understanding these spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in reaction mechanisms. This guide will delve into the predicted spectroscopic data for this compound, offering a virtual walkthrough of its structural characterization.

Molecular Structure:

Caption: Figure 2. Predicted ¹H NMR signal assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Parameters: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~138 | Quaternary | Aromatic C (para to isopropyl group) |

| ~137 | Quaternary | Aromatic C (ipso to isopropyl group) |

| ~129 | Methine (CH) | Aromatic CH (meta to isopropyl group) |

| ~126 | Methine (CH) | Aromatic CH (ortho to isopropyl group) |

| ~123 | Quaternary | Nitrile Carbon (-CN) |

| ~35 | Quaternary | Quaternary Carbon (C(CH₃)₂) |

| ~25 | Methyl (CH₃) | Isopropyl Methyl Carbons (-C(CH₃)₂) |

| ~21 | Methyl (CH₃) | Aromatic Methyl Carbon (-ArCH₃) |

Interpretation:

-

Aromatic Carbons (δ ~126-138): The aromatic ring will show four distinct signals due to symmetry. The ipso-carbon (attached to the isopropyl group) and the para-carbon (attached to the methyl group) will be quaternary and appear at different chemical shifts. The two sets of equivalent methine carbons (ortho and meta to the isopropyl group) will also be resolved.

-

Nitrile Carbon (δ ~123): The carbon of the nitrile group typically resonates in this downfield region.

-

Quaternary Carbon (δ ~35): The aliphatic quaternary carbon atom is shielded compared to the aromatic carbons.

-

Methyl Carbons (δ ~21 and ~25): The two types of methyl groups, one on the aromatic ring and two on the quaternary center, are in different chemical environments and will have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2980-2900 | Medium | C-H stretch | Aliphatic C-H |

| ~2240 | Medium | C≡N stretch | Nitrile |

| ~1610, 1510, 1450 | Medium | C=C stretch | Aromatic Ring |

| ~820 | Strong | C-H out-of-plane bend | 1,4-Disubstituted Aromatic |

Interpretation:

-

C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity peak around 2240 cm⁻¹ is a clear indicator of the nitrile functional group.

-

Aromatic C=C Stretching: The presence of the aromatic ring is confirmed by a series of absorptions in the 1610-1450 cm⁻¹ region.

-

Aromatic C-H Bending: A strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

Caption: Figure 3. Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 159, corresponding to the molecular weight of C₁₁H₁₃N.

-

Major Fragment Ions:

-

m/z = 144 (M-15): Loss of a methyl group (-CH₃) from the quaternary center to form a stable benzylic carbocation. This is often the base peak.

-

m/z = 116 (M-43): Loss of an isopropyl group (-CH(CH₃)₂), although less likely as a single step. More likely, it arises from the m/z 144 fragment losing an acetylene molecule.

-

m/z = 91: Formation of the tropylium ion (C₇H₇⁺), a common fragment for toluene-containing compounds.

-

m/z = 118: A fragment corresponding to the p-tolylacetonitrile cation, formed through a rearrangement.

-

Fragmentation Pathway:

Caption: Figure 4. Predicted major fragmentation pathway for this compound.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive and cohesive picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the symmetry of the molecule. The IR spectrum identifies the key functional groups, namely the nitrile and the para-substituted aromatic ring. Finally, the mass spectrum establishes the molecular weight and reveals characteristic fragmentation patterns that further support the proposed structure. This guide serves as a valuable resource for the identification and characterization of this important chemical compound.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-2-(p-tolyl)propanenitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-2-(p-tolyl)propanenitrile, a valuable intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offers a detailed spectral interpretation, and provides a robust, field-proven protocol for data acquisition and processing. Our approach is grounded in fundamental principles and practical expertise to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₁H₁₃N, possesses a unique structure featuring a quaternary carbon bonded to a p-tolyl group, two methyl groups, and a nitrile functionality.[1][2] This arrangement of functional groups makes it a key building block in the synthesis of various organic molecules, including potential pharmaceutical candidates. The precise characterization of this molecule is paramount for ensuring the purity and identity of subsequent products. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular architecture by probing the chemical environment of each proton.

This guide will systematically deconstruct the ¹H NMR spectrum of this compound, providing a clear rationale for the observed chemical shifts, multiplicities, and integration values. By understanding the causality behind these spectral features, researchers can confidently identify and characterize this compound and its derivatives.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before delving into the experimental spectrum, a theoretical prediction based on established principles of NMR spectroscopy provides a foundational understanding of what to expect. The structure of this compound presents three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum.

-

Aromatic Protons (p-disubstituted benzene ring): The p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm).[3][4] The protons ortho to the electron-donating methyl group will be shielded relative to the protons ortho to the electron-withdrawing quaternary carbon group. This difference in electronic environment leads to distinct chemical shifts for the two sets of aromatic protons.

-

Aromatic Methyl Protons (-CH₃): The methyl group attached to the benzene ring is in a benzylic position. These protons are expected to resonate as a singlet in the upfield region of the aromatic spectrum, typically around δ 2.3-2.4 ppm.

-

Gem-Dimethyl Protons (-C(CH₃)₂): The two methyl groups attached to the quaternary carbon are chemically equivalent due to free rotation around the C-C single bond. Consequently, they will produce a single, sharp signal. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region.[5] However, the additional deshielding effect of the adjacent aromatic ring will likely shift this signal further downfield. Due to the absence of adjacent protons, this signal will appear as a singlet.

The predicted integration ratio of these signals, corresponding to the number of protons in each environment, is expected to be 4:3:6 (aromatic protons : aromatic methyl protons : gem-dimethyl protons).

Spectral Analysis: Deconstructing the ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~ 7.35 | Doublet (d) | 2H | Ar-H (ortho to -C(CH₃)₂CN) |

| B | ~ 7.15 | Doublet (d) | 2H | Ar-H (ortho to -CH₃) |

| C | ~ 2.35 | Singlet (s) | 3H | Ar-CH₃ |

| D | ~ 1.70 | Singlet (s) | 6H | -C(CH₃)₂CN |

Detailed Interpretation:

-

Aromatic Region (Signals A and B): The two doublets at approximately δ 7.35 and 7.15 ppm are characteristic of a p-disubstituted benzene ring. The downfield doublet (A) is assigned to the protons ortho to the electron-withdrawing isobutyronitrile group, while the upfield doublet (B) is assigned to the protons ortho to the electron-donating methyl group. The coupling constant for both doublets is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in benzene derivatives.

-

Aromatic Methyl Group (Signal C): The singlet at approximately δ 2.35 ppm, integrating to three protons, is unequivocally assigned to the methyl group attached to the aromatic ring.

-

Gem-Dimethyl Groups (Signal D): The singlet at approximately δ 1.70 ppm, with an integration value of six protons, corresponds to the two equivalent methyl groups of the isobutyronitrile moiety. The chemical shift is consistent with a tertiary alkyl group deshielded by both a nitrile and an aromatic ring.[10][11]

The integration values of 2:2:3:6 for signals A, B, C, and D, respectively, are consistent with the 13 protons in the molecule.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with distinct proton environments.

Experimental Protocol: A Self-Validating System for High-Quality Data

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants that may complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. It is crucial to use a high-purity NMR-grade solvent to minimize residual solvent signals.[12]

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[14]

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer.[14][15][16]

Table 2: Recommended ¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | Standard 1D proton | A simple pulse-acquire sequence is sufficient for this molecule. |

| Spectral Width | 12-15 ppm | Encompasses the entire expected chemical shift range for organic molecules. |

| Acquisition Time | 2-4 seconds | A longer acquisition time improves digital resolution. |

| Relaxation Delay | 1-2 seconds | Allows for sufficient relaxation of the protons between scans. |

| Number of Scans | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR analysis. |

Experimental Workflow:

Caption: A streamlined workflow for acquiring and processing the ¹H NMR spectrum.

Data Processing

Raw NMR data, in the form of a Free Induction Decay (FID), must be processed to obtain the final frequency-domain spectrum.[17][18][19]

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain using a Fourier transform.

-

Phase Correction: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical). This can be done manually or automatically.

-

Baseline Correction: A flat baseline is essential for accurate integration. Automated baseline correction algorithms are typically applied.

-

Referencing: The spectrum is referenced by setting the TMS signal to δ 0.00 ppm.

-

Integration: The area under each signal is integrated to determine the relative number of protons it represents.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Conclusion: A Powerful Tool for Structural Elucidation

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed analysis of the expected spectral features, we have established a clear and rational basis for the structural assignment of this important organic intermediate. The provided experimental protocol offers a robust and self-validating framework for obtaining high-quality, reproducible NMR data. A thorough understanding of the principles and practices outlined in this guide will empower researchers to confidently utilize ¹H NMR spectroscopy for the unambiguous characterization of this compound and related compounds in their scientific endeavors.

References

-

Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved January 23, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting. Retrieved January 23, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243). Retrieved January 23, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 23, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: NMR Bibliography. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanenitrile. Retrieved January 23, 2026, from [Link]

- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 23, 2026, from [Link]

-

Kehua Bio-engineering. (n.d.). 40119-34-4-Benzeneacetonitrile, α,α,4-trimethyl- - this compound. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

The Basics of NMR. (n.d.). REFERENCES. Retrieved January 23, 2026, from [Link]

-

Keeler, J. (n.d.). NMR Data Processing. Retrieved January 23, 2026, from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved January 23, 2026, from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 23, 2026, from [Link]

- National Institutes of Health. (2014). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 10(5), 1017-1032.

- National Institutes of Health. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12613-12621.

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 23, 2026, from [Link]

-

Grafiati. (2022, February 1). Bibliographies: 'Nuclear magnetic resonance spectroscopy (NMR)'. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2013, September 10). What are the best preprocessing methods for NMR data?. Retrieved from [Link]

-

YouTube. (2023, September 8). Acquiring and Analyzing NMR data. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved January 23, 2026, from [Link]

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194-1201.

-

Indian Academy of Sciences. (n.d.). Proton spin-spin interactions in m-disubstituted benzenes. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 23, 2026, from [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved January 23, 2026, from [Link]

-

Goodreads. (2015, November 10). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved January 23, 2026, from [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 23, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 23, 2026, from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 23, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. kehuaai.com [kehuaai.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Visualizer loader [nmrdb.org]

- 7. Predict 1H proton NMR spectra [nmrdb.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Simulate and predict NMR spectra [nmrdb.org]

- 10. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. modgraph.co.uk [modgraph.co.uk]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. r-nmr.eu [r-nmr.eu]

- 16. m.youtube.com [m.youtube.com]

- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 18. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Methyl-2-(p-tolyl)propanenitrile

Introduction: The Role of ¹³C NMR in Modern Structural Elucidation

Molecular Structure and Predicted Carbon Environments

2-Methyl-2-(p-tolyl)propanenitrile possesses a distinct molecular architecture that gives rise to a predictable yet informative ¹³C NMR spectrum. The molecule can be dissected into three key fragments: the 2-methylpropane backbone, the nitrile group, and the para-tolyl substituent. Due to the para-substitution pattern on the aromatic ring, the molecule exhibits symmetry, which reduces the number of unique carbon signals.[3][4]

A systematic analysis of the structure reveals eight distinct carbon environments, which will each produce a unique signal in the ¹³C NMR spectrum:

-

Two equivalent methyl carbons of the isopropyl moiety.

-

One quaternary carbon at the junction of the isopropyl group, the nitrile, and the aromatic ring.

-

One nitrile carbon .

-

Four aromatic carbons in the para-substituted ring (ipso, ortho, meta, and para carbons relative to the isopropylnitrile substituent).

-

One methyl carbon attached to the aromatic ring.

The following sections will delve into the experimental considerations for acquiring a high-quality ¹³C NMR spectrum and a detailed prediction and interpretation of the chemical shifts for each of these carbon atoms.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The successful acquisition of a ¹³C NMR spectrum hinges on meticulous sample preparation and the selection of appropriate instrumental parameters. The low natural abundance of the ¹³C isotope (approximately 1.1%) necessitates more concentrated samples and longer acquisition times compared to ¹H NMR.[3]

Step-by-Step Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that effectively dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Deuterated solvents are crucial to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[5]

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[5] Higher concentrations can improve the signal-to-noise ratio, which is particularly beneficial for observing quaternary carbons, which often exhibit weak signals.[6][7]

-

Filtration: To ensure a homogeneous magnetic field, it is imperative to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube. This removes any particulate matter that can degrade spectral quality.[8]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹³C NMR, with its signal defined as 0.0 ppm.[2] A small amount of TMS can be added directly to the sample.

Instrumental Parameters

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) provide better signal dispersion and sensitivity.

-

Acquisition Mode: A standard proton-decoupled ¹³C experiment is typically performed. This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon appears as a single line.

-

Pulse Sequence: A simple pulse-acquire sequence is generally sufficient.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A sufficient relaxation delay (D1) between pulses is necessary to allow the carbon nuclei to return to their equilibrium state, ensuring accurate signal intensities, especially for quaternary carbons which have longer relaxation times.

Predictive Analysis of the ¹³C NMR Spectrum

The chemical shift of a carbon atom is primarily influenced by the hybridization state and the electronegativity of neighboring atoms and functional groups.[1][9] The predicted chemical shifts for this compound are summarized in the table below, followed by a detailed rationale for each assignment based on data from analogous structures and established principles.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (Methyls) | 25-35 | Similar to the methyl carbons in tert-butylbenzene.[10][11] |

| C2 (Quaternary) | 35-45 | Downfield shift due to attachment to the aromatic ring and nitrile group. |

| C3 (Nitrile) | 115-125 | Characteristic range for nitrile carbons.[12] |

| C4 (ipso-Aromatic) | 145-155 | Deshielded due to direct attachment to the bulky substituent. |

| C5, C5' (ortho-Aromatic) | 125-130 | Typical chemical shift for ortho carbons in substituted benzenes. |

| C6, C6' (meta-Aromatic) | 128-135 | Similar to meta carbons in toluene and other alkylbenzenes. |

| C7 (para-Aromatic) | 135-145 | Influenced by the para-methyl group. |

| C8 (Tolyl Methyl) | 20-25 | Characteristic chemical shift for a methyl group on an aromatic ring. |

In-Depth Interpretation and Rationale

-

Aliphatic Carbons (C1, C2, C8): The two equivalent methyl carbons (C1) are expected to resonate in the range of 25-35 ppm, similar to the methyl carbons in tert-butylbenzene.[10][11] The quaternary carbon (C2) will be shifted downfield (35-45 ppm) due to the deshielding effects of the attached aromatic ring and the electron-withdrawing nitrile group. The tolyl methyl carbon (C8) will appear in the typical range for benzylic methyl groups, around 20-25 ppm.

-

Nitrile Carbon (C3): The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm.[6][12] This region is relatively uncongested, making the nitrile signal easily identifiable.

-

Aromatic Carbons (C4-C7): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The ipso-carbon (C4), directly attached to the bulky 2-methylpropanenitrile group, will be the most deshielded of the aromatic carbons, appearing in the 145-155 ppm region. The ortho (C5, C5') and meta (C6, C6') carbons will have chemical shifts typical for substituted benzenes, generally in the 125-135 ppm range.[3] The para-carbon (C7), bearing the methyl group, will be influenced by the electron-donating nature of the methyl group and is expected to resonate between 135-145 ppm. The symmetry of the para-substituted ring results in only four signals for the six aromatic carbons.

Advanced NMR Techniques: DEPT for Structural Confirmation

To unambiguously assign the signals, especially in complex regions of the spectrum, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed.[13][14] A DEPT experiment can differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.[3]

-

DEPT-135: In a DEPT-135 spectrum of this compound, the methyl carbons (C1 and C8) would appear as positive signals, while there would be no negative signals as there are no methylene (CH₂) groups.

-

DEPT-90: A DEPT-90 experiment would show no signals, as there are no methine (CH) carbons in the molecule.

-

Comparison with the standard ¹³C spectrum: By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, the signals for the quaternary carbon (C2), the nitrile carbon (C3), and the four aromatic carbons (C4-C7) can be definitively identified as they will be present in the standard spectrum but absent in the DEPT-135 spectrum.

Visualizing the Molecular Structure and Analytical Workflow

To further aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound with carbon numbering.

Caption: The logical workflow for the ¹³C NMR analysis of a small molecule.

Conclusion: A Powerful Tool for Chemical Characterization

This in-depth technical guide has provided a comprehensive predictive analysis of the ¹³C NMR spectrum of this compound. By leveraging fundamental principles, data from analogous structures, and advanced techniques like DEPT, a detailed and scientifically rigorous interpretation of the spectrum can be achieved. This approach underscores the power of ¹³C NMR spectroscopy as a cornerstone of modern chemical analysis, enabling researchers and scientists to elucidate and confirm the structures of novel compounds with a high degree of confidence. The methodologies and principles outlined herein are broadly applicable and serve as a valuable resource for professionals in the fields of chemistry and drug development.

References

- B18OA1. ¹³C NMR Spectroscopy.

-

Gable, K. ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

- University of Mississippi. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans. eGrove.

- Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. (n.d.).

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

- American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3 : ¹³C NMR Spectroscopy.

-

OpenStax. (2023). DEPT ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. ¹³C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr. Retrieved from [Link]

- BenchChem. (2025).

-

Anasazi Instruments. A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

- ¹³ Carbon NMR. (n.d.).

-

Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

- Predicting ¹³C NMR Spectra by DFT Calculations. (n.d.). The Journal of Physical Chemistry A.

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

ACD/Labs. t-Butyl group towers over other ¹H resonances. Retrieved from [Link]

-

NMR Spectroscopy: Carbon 13 (¹³C) NMR and DEPT. (2020). YouTube. Retrieved from [Link]

-

University of Maryland. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Pearson. (2023). How might you use ¹³C NMR spectroscopy to differentiate between... Retrieved from [Link]

-

Doc Brown's Chemistry. C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr. Retrieved from [Link]

- How to Prepare Samples for NMR. (n.d.).

- A ¹³C NMR Determination for Monomer Compositions in Ethylene--Propylene. (n.d.).

-

CASPRE - ¹³C NMR Predictor. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

How to predict the ¹³C NMR spectrum of a compound. (2017). YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

- Non degenerate chemical shifts of ¹³C of tert-butyl in solid state CP-MAS NMR?. (2016).

- ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021).

- ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]

- 11. acdlabs.com [acdlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

Foreword: A Modern Approach to Molecular Characterization

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-2-(p-tolyl)propanenitrile

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification and characterization of molecules are paramount. Mass spectrometry (MS) stands as a cornerstone technology, offering unparalleled sensitivity and structural insight. This guide provides a detailed examination of the mass spectrometric behavior of this compound (C₁₁H₁₃N, MW: 159.23 g/mol ), a compound representative of nitrile-containing aromatic structures encountered in drug discovery and synthesis.[1]

This document moves beyond rote protocols. It is designed to impart a deeper understanding of the ionization and fragmentation processes, enabling researchers to make informed decisions in method development and data interpretation. We will explore the molecule's signature under both high-energy electron ionization, for structural elucidation, and soft electrospray ionization, for molecular weight confirmation, reflecting the dual needs of modern analytical workflows.

Part 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization (EI) is a powerful, albeit hard, ionization technique that imparts significant energy to the analyte molecule. This energy induction leads to reproducible fragmentation patterns that serve as a molecular fingerprint, invaluable for structural confirmation and library matching.[2] For a molecule like this compound, the stability of the resulting fragment ions dictates the observed mass spectrum.

Predicted EI Fragmentation Pathway

The initial event in EI-MS is the removal of an electron to form the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 159.[3] This ion is energetically unstable and undergoes fragmentation. The most probable fragmentation pathways are governed by the formation of the most stable carbocations.[2]

-

Formation of the Base Peak (m/z 144): The structure contains a quaternary carbon atom bonded to the p-tolyl ring. The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage. This results in the formation of a highly stable tertiary benzylic carbocation at m/z 144. Due to its exceptional stability, this fragment is predicted to be the base peak (the most abundant ion) in the spectrum.[4][5]

-

Formation of the Tropylium Ion (m/z 91): A hallmark of toluene-containing compounds is the formation of the tropylium ion (C₇H₇⁺). This occurs through benzylic cleavage and subsequent rearrangement of the p-tolyl fragment, yielding a strong signal at m/z 91.

-

Other Minor Fragments: Further fragmentation of the primary ions can occur, though these are typically of lower abundance. For instance, the ion at m/z 144 could potentially lose the nitrile group to yield a fragment at m/z 118, although this is less common.

The following diagram illustrates the primary EI fragmentation cascade for this compound.

Caption: Predicted EI fragmentation pathway for this compound.

Quantitative Data Summary (Predicted EI-MS)

| m/z | Proposed Ion Structure | Notes |

| 159 | [C₁₁H₁₃N]•⁺ | Molecular Ion (M•⁺) |

| 144 | [C₁₀H₁₀N]⁺ | Base Peak; loss of a methyl radical (•CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion; characteristic of tolyl group |

Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of 1-10 µg/mL.

-

-

GC-MS Instrumentation & Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injection: 1 µL, Split mode (e.g., 50:1), Inlet temperature: 250°C.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

-

-

Data Analysis:

-

Integrate the chromatogram to determine the retention time of the analyte.

-

Extract the mass spectrum from the apex of the analyte peak.

-

Compare the experimental spectrum with a reference library (e.g., NIST) and the predicted fragmentation pattern for confirmation.[6]

-

Part 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, preserving the molecular structure.[7] It is the method of choice for determining the molecular weight of a compound and is highly amenable to coupling with liquid chromatography for the analysis of complex mixtures.[8]

Expected ESI Behavior

In positive ion mode, the nitrile group of this compound can be readily protonated.

-

Protonated Molecule ([M+H]⁺): The primary ion observed will be the protonated molecule at m/z 160. This provides clear confirmation of the molecular weight.

-

Adduct Formation: Depending on the purity of the mobile phase and sample, sodium ([M+Na]⁺ at m/z 182) and potassium ([M+K]⁺ at m/z 198) adducts may also be observed. The presence of an acidic modifier (e.g., formic acid) in the mobile phase will promote the formation of the [M+H]⁺ ion and suppress metal adducts.

-

In-Source Reactions: It is crucial to be aware that nitriles can sometimes undergo reduction to their corresponding primary amines within the ESI source, particularly when acetonitrile is used in the mobile phase.[9][10] This could potentially lead to the observation of an ion at m/z 164 ([M+4H+H]⁺), though this is generally a minor process.

Experimental Workflow: LC-MS

The following diagram outlines the typical workflow for LC-MS analysis.

Caption: Standard workflow for LC-ESI-MS analysis.

Protocol: LC-MS Analysis

This protocol is designed for sensitive detection and accurate mass determination.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of 0.1-1 µg/mL.

-

-

LC-MS Instrumentation & Parameters:

-

LC System: Waters ACQUITY UPLC or equivalent.[11]

-

MS System: Waters Xevo G2-XS QToF or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

Start at 5% B.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS Parameters (Positive ESI Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 450°C.[12]

-

Desolvation Gas Flow (N₂): 800 L/hr.

-

Scan Range: m/z 50-500.

-

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 160.1182 for C₁₁H₁₄N⁺).

-

Confirm the presence of the analyte by matching the retention time with a standard.

-

Verify the accurate mass measurement of the protonated molecule to confirm the elemental composition.

-

Conclusion: A Synergistic Approach

The comprehensive mass spectrometric analysis of this compound requires a synergistic application of both GC-MS and LC-MS techniques. GC-MS with electron ionization provides a detailed structural fingerprint through its characteristic fragmentation pattern, with a predicted base peak at m/z 144. Conversely, LC-MS with electrospray ionization excels at providing unambiguous molecular weight confirmation via the detection of the protonated molecule [M+H]⁺ at m/z 160. By employing both methodologies, researchers can achieve a high degree of confidence in the identification and characterization of this and structurally related compounds, ensuring data integrity in drug development and quality control settings.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpentane. Retrieved from [Link]

-

Cai, Y., & Cunniff, J. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(8), 1145-1151. Available from: [Link]

-

NIST. (n.d.). 2-Propenenitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Chem-Space. (n.d.). 2-methyl-2-(2-methylphenyl)propanenitrile. Retrieved from [Link]

-

Kishimoto, N., Aizawa, J., Yamakado, H., & Ohno, K. (1997). Collision-Energy-Resolved Penning Ionization Electron Spectroscopy of Nitriles: Conjugation Effects on Interactions with He*(23S) Metastable Atoms. The Journal of Physical Chemistry A, 101(28), 5038-5045. Available from: [Link]

-

LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

-

Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414, 7833–7847. Available from: [Link]

-

Baskaran, R., et al. (2016). Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of Barleria longiflora l.f. leaf, stem and root. World Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1234-1243. Available from: [Link]

-

Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate. Available from: [Link]

-

Cai, Y., & Cunniff, J. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. Available from: [Link]

-

Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

-

Lister, A., et al. (2022). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applications. Journal of Analytical and Applied Pyrolysis, 161, 105401. Available from: [Link]

-

Nonami, H., et al. (2016). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 7(5). Available from: [Link]

-

NIST. (n.d.). 2-Propanethiol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

GM Chemistry Classes. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. Retrieved from [Link]

-

Jaber, A. M. Y., et al. (2019). Couple Mass Spectrometry (LC-MS-MS): Study of Methods of Decision for Deciding Polar Pharmaceuticals in Natural Examples. Journal of Chemical and Pharmaceutical Research, 11(1), 49-59. Available from: [Link]

-

GM Chemistry Classes. (2022, February 11). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Propane, 2-methyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Tsikas, D. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. International Journal of Molecular Sciences, 22(22), 12474. Available from: [Link]

-

LabRulez. (2023). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Pickworth, C., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of Electronic Vaping Products. Frontiers in Chemistry, 9, 715264. Available from: [Link]

-

NIST. (n.d.). Butanenitrile, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]